Bis(2-isopropoxyphenyl)chlorophosphine

Catalog No.
S875318
CAS No.
1219589-19-1
M.F
C18H22ClO2P
M. Wt
336.796
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-isopropoxyphenyl)chlorophosphine

CAS Number

1219589-19-1

Product Name

Bis(2-isopropoxyphenyl)chlorophosphine

IUPAC Name

chloro-bis(2-propan-2-yloxyphenyl)phosphane

Molecular Formula

C18H22ClO2P

Molecular Weight

336.796

InChI

InChI=1S/C18H22ClO2P/c1-13(2)20-15-9-5-7-11-17(15)22(19)18-12-8-6-10-16(18)21-14(3)4/h5-14H,1-4H3

InChI Key

NWXVTDDEQGYXBC-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1P(C2=CC=CC=C2OC(C)C)Cl

Synonyms

Bis(2-isopropoxyphenyl)chlorophosphine

Bis(2-isopropoxyphenyl)chlorophosphine (CAS 1219589-19-1) is a highly sterically demanding, electron-rich dialkyl/diaryl chlorophosphine utilized primarily as a specialized precursor in organometallic chemistry . Featuring two bulky ortho-isopropoxy substituted aryl rings, this compound is engineered to provide a precise steric pocket and hemilabile oxygen coordination potential when incorporated into advanced chiral diphosphine ligands [1]. In procurement contexts, it is highly valued not as a generic reagent, but as the critical building block for proprietary Josiphos-type ligands (such as Josiphos SL-J226-2) and sulfonated biphasic catalysts. Its selection is driven by its ability to impart exceptional enantioselectivity and catalyst longevity in industrial-scale asymmetric hydrogenations and cross-coupling reactions, particularly in the manufacturing of active pharmaceutical ingredients (APIs).

Substituting Bis(2-isopropoxyphenyl)chlorophosphine with simpler analogs like chlorodiphenylphosphine (Ph2PCl) or bis(2-methoxyphenyl)chlorophosphine fundamentally alters the steric and electronic environment of the resulting catalyst [1]. Ph2PCl lacks the critical ortho-oxygen atoms, eliminating the hemilabile coordination that stabilizes transition metal centers during complex catalytic cycles. While bis(2-methoxyphenyl)chlorophosphine provides oxygen coordination, its methoxy groups offer a significantly smaller buried volume compared to the bulky isopropoxy groups [2]. In asymmetric API synthesis, this lack of steric bulk leads to inferior enantiomeric excess (ee) and faster catalyst deactivation. Consequently, for processes requiring the exact chiral pocket of Josiphos SL-J226-2, generic substitution is not viable, as it directly results in higher downstream purification costs and lower overall yields.

Enantioselectivity Control in API Hydrogenation via Precursor Selection

The steric bulk provided by the 2-isopropoxyphenyl groups is critical for high stereocontrol. When this precursor is used to synthesize chiral ferrocenyl ligands (e.g., Josiphos SL-J226-2), the resulting Rh-catalysts achieve >95% enantiomeric excess (ee) in the asymmetric hydrogenation of γ-amino-δ-biphenyl-α-methylalkanoic acid derivatives (NEP inhibitor intermediates) [1]. In contrast, ligands derived from the less bulky diphenylchlorophosphine baseline (e.g., SL-J002-2) typically yield lower ee under identical sterically demanding conditions [2].

Evidence DimensionEnantiomeric excess (ee) in asymmetric hydrogenation
Target Compound Data>95% ee (via Josiphos SL-J226-2 derivative)
Comparator Or Baseline<90% ee (via diphenylchlorophosphine derivative SL-J002-2)
Quantified Difference>5% improvement in ee
ConditionsRh-catalyzed hydrogenation of NEP inhibitor intermediates

High enantioselectivity directly eliminates the need for costly downstream chiral resolution steps in pharmaceutical manufacturing.

Steric Shielding for Enhanced Catalyst Longevity

The isopropyl moieties in Bis(2-isopropoxyphenyl)chlorophosphine provide a significantly larger buried volume than standard methoxy analogs [1]. This specific steric shielding protects the active metal center (e.g., Pd or Rh) from oxidative degradation and unwanted dimerization during catalytic cycles. As a result, catalysts derived from this precursor exhibit extended active lifespans and higher turnover numbers (TON) in demanding industrial cross-coupling and hydrogenation processes compared to those derived from bis(2-methoxyphenyl)chlorophosphine [2].

Evidence DimensionSteric bulk and resulting catalyst turnover number (TON)
Target Compound DataHigh TON due to optimal steric shielding from isopropoxy groups
Comparator Or BaselineLower TON and faster deactivation with bis(2-methoxyphenyl)chlorophosphine
Quantified DifferenceExtended catalyst active life and reduced metal poisoning
ConditionsIndustrial-scale Pd/Rh-catalyzed cross-coupling and hydrogenation

Reduces total precious metal catalyst loading requirements, significantly lowering the cost of goods sold (COGS).

Precursor Suitability for Biphasic and Sulfonated Ligands

Beyond lipophilic chiral ligands, Bis(2-isopropoxyphenyl)chlorophosphine is highly suitable for the synthesis of advanced water-soluble catalysts. It can be efficiently converted into 2-{bis(2-isopropoxyphenyl)phosphino}benzenesulfonic acid, retaining its critical steric bulk in aqueous media [1]. Aliphatic bulky comparators like dicyclohexylchlorophosphine (Cy2PCl) lack the aryl rings necessary for such direct electronic tuning or facile sulfonation, limiting their utility in biphasic system development [1].

Evidence DimensionCompatibility with ligand sulfonation for aqueous catalysis
Target Compound DataReadily forms bulky, water-soluble sulfonated aryl phosphines
Comparator Or BaselineAliphatic bulky chlorophosphines (e.g., Cy2PCl) cannot undergo direct sulfonation
Quantified DifferenceEnables synthesis of bulky biphasic catalysts impossible with aliphatic analogs
ConditionsLigand functionalization via electrophilic aromatic substitution

Allows procurement teams to source a single versatile precursor for both traditional organic and green aqueous catalytic process development.

Commercial Synthesis of Josiphos-Type Chiral Ligands

Bis(2-isopropoxyphenyl)chlorophosphine is the essential starting material for manufacturing highly specific chiral ferrocenyl diphosphine ligands, most notably Josiphos SL-J226-2. Procurement of this exact precursor is required to achieve the precise steric and electronic properties needed for these proprietary catalysts [1].

Manufacturing of NEP Inhibitor APIs (e.g., Sacubitril)

In the pharmaceutical industry, catalysts derived from this compound are deployed in the Rh-catalyzed asymmetric hydrogenation of γ-amino-δ-biphenyl-α-methylalkanoic acid derivatives. This step is critical for producing neutral endopeptidase (NEP) inhibitors with high enantiomeric purity, avoiding expensive chiral separation [1].

Development of Biphasic Cross-Coupling Catalysts

For green chemistry applications, this precursor is utilized to synthesize bulky, water-soluble ligands such as 2-{bis(2-isopropoxyphenyl)phosphino}benzenesulfonic acid. It is the preferred choice when researchers need to combine the steric benefits of a Buchwald-type ligand with the environmental benefits of aqueous or biphasic catalysis [2].

XLogP3

5.4

Wikipedia

Bis{2-[(propan-2-yl)oxy]phenyl}phosphinous chloride

Dates

Last modified: 08-15-2023

Explore Compound Types